Cas no 1252912-30-3 (2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide)

2-[3-(3-Methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide is a thienopyrimidinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a thieno[3,2-d]pyrimidine core functionalized with a 3-methylbutyl group at the 3-position and an acetamide-linked 3-phenylpropyl moiety. This compound may exhibit bioactivity due to its ability to interact with biological targets, such as enzymes or receptors, given its hydrogen-bonding and hydrophobic properties. The presence of both aromatic and aliphatic substituents enhances its versatility in structure-activity relationship studies. Its synthetic route allows for further derivatization, making it a valuable intermediate for drug discovery efforts.
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide structure
1252912-30-3 structure
Product name:2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
CAS No:1252912-30-3
MF:C22H27N3O3S
MW:413.533084154129
CID:5460802

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dihydro-3-(3-methylbutyl)-2,4-dioxo-N-(3-phenylpropyl)thieno[3,2-d]pyrimidine-1(2H)-acetamide
    • 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
    • Inchi: 1S/C22H27N3O3S/c1-16(2)10-13-24-21(27)20-18(11-14-29-20)25(22(24)28)15-19(26)23-12-6-9-17-7-4-3-5-8-17/h3-5,7-8,11,14,16H,6,9-10,12-13,15H2,1-2H3,(H,23,26)
    • InChI Key: HJYIHXSBSRAKRV-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CCC(C)C)C(=O)C2SC=CC=2N1CC(NCCCC1=CC=CC=C1)=O

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-0972-10μmol
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
1252912-30-3
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-0972-4mg
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
1252912-30-3
4mg
$66.0 2023-09-07
Life Chemicals
F6609-0972-1mg
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
1252912-30-3
1mg
$54.0 2023-09-07
Life Chemicals
F6609-0972-3mg
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
1252912-30-3
3mg
$63.0 2023-09-07
Life Chemicals
F6609-0972-5mg
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
1252912-30-3
5mg
$69.0 2023-09-07
Life Chemicals
F6609-0972-10mg
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
1252912-30-3
10mg
$79.0 2023-09-07
Life Chemicals
F6609-0972-15mg
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
1252912-30-3 90%+
15mg
$89.0 2023-05-01
Life Chemicals
F6609-0972-2μmol
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
1252912-30-3
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-0972-5μmol
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
1252912-30-3
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-0972-2mg
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
1252912-30-3
2mg
$59.0 2023-09-07

Additional information on 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide

Recent Advances in the Study of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide (CAS: 1252912-30-3)

The compound 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide (CAS: 1252912-30-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, including its synthesis, biological activity, and mechanistic insights.

Recent studies have focused on the synthesis and optimization of this thienopyrimidine derivative, which exhibits a unique structural framework that may contribute to its biological activity. Researchers have employed advanced synthetic methodologies, including multi-step organic reactions and computational modeling, to improve the yield and purity of the compound. These efforts have facilitated further pharmacological evaluations.

In vitro and in vivo studies have revealed promising biological activities associated with this compound, particularly in the context of enzyme inhibition and receptor modulation. Preliminary data suggest that it may act as a potent inhibitor of specific kinases or proteases, making it a candidate for the treatment of diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. However, detailed mechanistic studies are still underway to elucidate its precise mode of action.

Pharmacokinetic and toxicological assessments have also been conducted to evaluate the compound's suitability for clinical development. Early results indicate favorable absorption and distribution profiles, although further optimization may be required to mitigate potential off-target effects. These findings underscore the compound's potential as a lead molecule for drug discovery.

In conclusion, 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide represents a promising avenue for therapeutic intervention. Ongoing research aims to refine its pharmacological properties and explore its applications in diverse disease models. Future studies will likely focus on structure-activity relationships and the development of derivatives with enhanced efficacy and safety profiles.

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